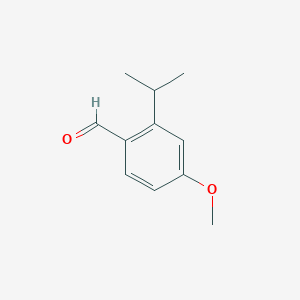

2-异丙基-4-甲氧基苯甲醛

描述

2-Isopropyl-4-methoxybenzaldehyde is a chemical compound with the CAS Number: 181035-59-6 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 2-isopropyl-4-methoxybenzaldehyde . It is stored at a temperature of 2-8°C . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 2-Isopropyl-4-methoxybenzaldehyde is 1S/C11H14O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3 . The InChI key is AGVBYJPOCRTSCS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Isopropyl-4-methoxybenzaldehyde is a liquid . It is stored at a temperature of 2-8°C . The compound has a molecular weight of 178.23 .科学研究应用

合成应用

2-异丙基-4-甲氧基苯甲醛用于各种合成应用中。一个例子是通过芪的氧化光环化来全合成多高林。3-异丙基-4-甲氧基苯甲醛和其他化合物的维蒂希反应提供了相应的芪混合物,然后用于进一步的合成过程中 (Secinti, Burmaoglu, Altundas, & SeÇen, 2014)。此外,该化合物用于钌介导的异构化和闭环复分解,以合成各种苯并稠合杂环 (Otterlo, Pathak, & Koning, 2003)。

抗菌和抗黄曲霉毒素活性

2-异丙基-4-甲氧基苯甲醛表现出显着的抗菌和抗黄曲霉毒素活性。对该化合物及其类似醛的席夫碱的研究表明,它可以作为针对微生物生长和黄曲霉毒素产生的有效剂 (Harohally, Cherita, Bhatt, & Appaiah, 2017)。

在不对称反应中的应用

该化合物已用于不对称亨利反应中,展示了其在生产具有特定手性性质的化合物中的用途。这涉及利用其化学性质进行催化反应的固定化方法 (Li, Zhou, Hao, Zhang, Dong, & Liu, 2012)。

安全和危害

The safety information for 2-Isopropyl-4-methoxybenzaldehyde includes several hazard statements: H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The compound is considered a warning under the GHS07 pictograms .

Relevant Papers One relevant paper titled “2-Methoxybenzaldehyde effectively repels ants” was found . The paper discusses the effectiveness of 2-methoxybenzaldehyde in repelling ants . Another paper titled “New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and …” provides insights on the vibrational dynamics of methoxybenzaldehydes .

作用机制

Target of Action

It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The compound, being an aldehyde, can undergo nucleophilic substitution reactions. In these reactions, the oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It’s known that aldehydes can participate in various biochemical reactions, including the formation of oximes and hydrazones .

Pharmacokinetics

The compound’s molecular weight (17823 g/mol) and physical form (liquid) suggest that it may have good bioavailability .

Result of Action

The formation of oximes and hydrazones as a result of its interaction with hydroxylamine or hydrazine could potentially have various biological implications .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the reactivity and stability of aldehydes .

生化分析

Biochemical Properties

It is known that benzylic halides, which are structurally similar to 2-Isopropyl-4-methoxybenzaldehyde, typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary .

Cellular Effects

The effects of 2-Isopropyl-4-methoxybenzaldehyde on cells are not well studied. It has been suggested that benzaldehydes, a group of compounds that includes 2-Isopropyl-4-methoxybenzaldehyde, can disrupt cellular antioxidation systems, which could have significant effects on cell function . This disruption could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzaldehydes can disrupt cellular antioxidation systems, which suggests that 2-Isopropyl-4-methoxybenzaldehyde may exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and changing gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at temperatures between 2-8°C

属性

IUPAC Name |

4-methoxy-2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVBYJPOCRTSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

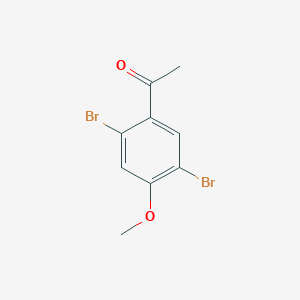

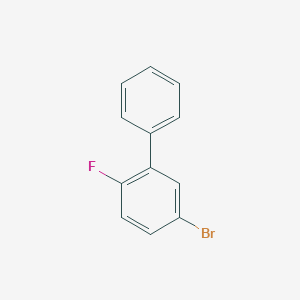

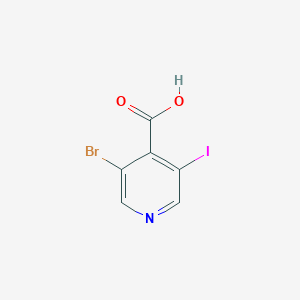

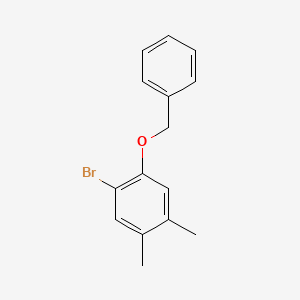

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。